molecular formula C11H9NO2 B1673025 1-Naphthohydroxamic acid CAS No. 6953-61-3

1-Naphthohydroxamic acid

Cat. No.: B1673025
CAS No.: 6953-61-3
M. Wt: 187.19 g/mol
InChI Key: JRZGPWOEHDOVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthohydroxamic acid (CAS 6953-61-3) is a hydroxamate-based inhibitor of histone deacetylases (HDACs), enzymes critical for epigenetic regulation and cellular processes such as proliferation, differentiation, and apoptosis. Structurally, it features a naphthyl group linked to a hydroxamic acid moiety, enabling chelation of zinc ions in HDAC active sites. This compound exhibits selective inhibition against HDAC8 (IC50 = 14 μM) but also demonstrates activity against HDAC1 and HDAC6 . It has been investigated in cancer models, including bladder cancer and neuroblastoma, where HDAC8 overexpression correlates with poor prognosis . Commercially available from suppliers such as Sigma-Aldrich, Selleckchem, and Santa Cruz Biotechnology, it is widely utilized in preclinical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthohydroxamic acid can be synthesized through the partial acylation of N-hydroxy-1-naphthylamine with an acid chloride, acid anhydride, or ester . The reaction typically involves the following steps:

    Step 1: N-hydroxy-1-naphthylamine is dissolved in a suitable solvent such as dichloromethane.

    Step 2: An acid chloride, such as 1-naphthoyl chloride, is added dropwise to the solution under stirring.

    Step 3: The reaction mixture is allowed to proceed at a controlled temperature, often around 0-5°C, to prevent side reactions.

    Step 4: The product is then isolated by filtration, washed, and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into naphthylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Target Selectivity and Potency

1-Naphthohydroxamic acid is distinguished by its multi-target HDAC inhibition profile. Below is a comparative analysis with structurally or functionally related inhibitors:

Compound Target HDACs Selectivity IC50 (HDAC8) Key Applications References
This compound HDAC8, HDAC1, HDAC6 Moderate selectivity 14 μM Neuroblastoma, bladder cancer
PCI-34051 HDAC8 High selectivity 10 nM (HDAC8) T-cell lymphoma, neuroblastoma
SAHA (Vorinostat) Pan-HDAC (Class I/II) Non-selective N/A Cutaneous T-cell lymphoma (FDA-approved)
RGFP966 HDAC3 High selectivity 80 nM (HDAC3) Macrophage differentiation, inflammation
Tubacin HDAC6 High selectivity 20 nM (HDAC6) Protein aggregation, neurodegenerative research

Key Findings :

  • HDAC8 Specificity : While this compound inhibits HDAC8, its potency (IC50 = 14 μM) is lower than PCI-34051 (IC50 = 10 nM), a more selective HDAC8 inhibitor .
  • Multi-Target Activity : Unlike SAHA, which broadly inhibits Class I/II HDACs, this compound shows moderate selectivity for HDAC8, HDAC1, and HDAC5. This multi-target activity may enhance efficacy in cancers driven by HDAC8 overexpression (e.g., neuroblastoma) but increases off-target risks .
  • Structural Analogues : Compared to other hydroxamic acid-based inhibitors (e.g., SAHA, tubacin), the naphthyl group in this compound enhances hydrophobic interactions with HDAC8’s active site, as suggested by molecular docking studies .

Functional Outcomes in Research Models

  • Bladder Cancer : In HDAC8-overexpressing bladder cancer cells, this compound reduced viability comparably to SAHA but with fewer off-target effects .
  • Neuroblastoma : Combined with PCI-34051, it decreased cell viability by >50% in MYCN-amplified neuroblastoma models, highlighting synergy in HDAC8 targeting .

Clinical and Commercial Relevance

  • FDA-Approved Inhibitors: SAHA (vorinostat) and romidepsin are approved for hematologic malignancies, whereas this compound remains investigational due to its moderate potency .
  • Cost and Availability: Priced at $85–$330 per 5–25 mg (Santa Cruz Biotechnology), this compound is cost-effective for research but less commercially developed than SAHA or PCI-34051 .

Biological Activity

1-Naphthohydroxamic acid (CAS Number: 6953-61-3) is a hydroxamic acid derivative recognized for its selective inhibition of histone deacetylase 8 (HDAC8). This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in neuroblastoma and other malignancies. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.195 g/mol
Density1.3 ± 0.1 g/cm³
IC50 (HDAC8)14 μM
IC50 (HDAC1, HDAC6)>100 μM

This compound functions primarily as a selective inhibitor of HDAC8, exhibiting an IC50 value of 14 μM, which is significantly lower than its activity against HDAC1 and HDAC6 (IC50 >100 μM) . Unlike some other HDAC inhibitors, it does not increase global histone H4 acetylation or reduce total intracellular HDAC activity, indicating a unique mechanism of action that may involve the induction of tubulin acetylation .

Anticancer Effects

Research has demonstrated that this compound exhibits notable anticancer properties, particularly in neuroblastoma models. In vitro studies indicate that treatment with this compound leads to reduced cell proliferation and increased differentiation of neuroblastoma cells, as evidenced by the formation of neurite-like structures . Additionally, it has been shown to decrease tumor growth in xenograft models without significant toxicity .

Case Study: Neuroblastoma
In a study involving NMRI Foxn1 nude mice, treatment with this compound significantly delayed tumor growth compared to control groups. The compound was well tolerated at doses up to 400 mg/kg per day, while conventional treatments like vorinostat caused notable toxicity . Immunohistochemical analysis revealed increased differentiation markers in tumors treated with this compound.

Cytotoxicity and Selectivity

In various cancer cell lines, including HeLa and HEK293 cells, this compound demonstrated concentration-dependent cytotoxicity. At concentrations around its IC50 for HDAC8, it induced hyperacetylation of tubulin but did not significantly affect other cellular components .

Pharmacokinetics

Pharmacokinetic studies have indicated that after intraperitoneal administration, this compound has a half-life of approximately 15 minutes with a peak plasma concentration around 30 μM. The maximum tolerable dose was determined to be 50 mg/kg per day without critical changes in body weight or blood parameters .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 1-naphthohydroxamic acid in histone deacetylase (HDAC) inhibition, and how does its selectivity profile compare across HDAC isoforms?

  • Answer : this compound acts as a competitive inhibitor by chelating the zinc ion in the catalytic pocket of HDACs. It demonstrates selectivity for HDAC8 (IC₅₀ = 14 μM) over class I HDAC1 and class II HDAC6 (IC₅₀ >100 μM) . To confirm isoform specificity, researchers should use recombinant HDAC isoforms in enzymatic assays and compare inhibition kinetics with reference inhibitors (e.g., Tubastatin A for HDAC6) .

Q. How can researchers experimentally assess the selectivity of this compound across HDAC isoforms?

  • Answer : Employ in vitro enzymatic assays using purified HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) and measure IC₅₀ values. Pair this with cellular assays monitoring acetylation markers (e.g., histone H3/H4 for class I HDACs, α-tubulin for HDAC6) via Western blotting . Include positive controls like SAHA (pan-HDAC inhibitor) and Tubastatin A (HDAC6-specific) to contextualize selectivity .

Q. What are the recommended concentrations of this compound for in vitro studies, and how should cytotoxicity be controlled?

  • Answer : Typical concentrations range from 10–20 μM in cell culture . Prior to HDAC activity assays, perform dose-response analyses (e.g., 1–100 μM) and pair with cytotoxicity assays (e.g., MTT, ATP viability). Use vehicle controls (e.g., DMSO) and compare with pan-HDAC inhibitors to distinguish target-specific effects .

Q. What are key experimental controls when studying this compound in epigenetic modulation?

  • Answer : Include (1) untreated cells, (2) vehicle control (e.g., DMSO), (3) pan-HDAC inhibitor (e.g., SAHA), and (4) isoform-specific inhibitors (e.g., PCI-34051 for HDAC8). Monitor off-target effects via RNA-seq or proteomics to rule out non-HDAC-mediated pathways .

Advanced Research Questions

Q. How can experimental design address conflicting data on this compound’s HDAC isoform inhibition?

  • Answer : Discrepancies may arise from assay conditions (e.g., substrate type, pH) or cellular context. Standardize assays using recombinant enzymes and consistent substrates (e.g., acetylated peptides for HDAC8). Cross-validate findings in multiple cell lines and with genetic knockdown (e.g., siRNA for HDAC8) .

Q. What methodologies are recommended to investigate synergistic effects of this compound with other HDAC inhibitors?

  • Answer : Use combination index (CI) analysis via Chou-Talalay method. Test sequential vs. concurrent dosing in cancer cell lines, and assess synergy via apoptosis assays (e.g., Annexin V) or histone/tubulin acetylation profiling. Include mechanistic studies (e.g., chromatin immunoprecipitation) to identify co-regulated genes .

Q. How does this compound influence non-histone protein acetylation, and what functional assays are appropriate?

  • Answer : It induces α-tubulin acetylation via HDAC6 inhibition, which can be quantified by immunofluorescence or Western blotting . For functional studies, combine with microtubule stability assays (e.g., paclitaxel treatment) or cell migration assays (e.g., wound healing) to link acetylation to phenotype .

Q. What considerations are critical when applying this compound in in vivo cancer models?

  • Answer : Optimize pharmacokinetics via solubility testing (e.g., PEG formulations) and monitor bioavailability. In xenograft models (e.g., nude mice), use doses ≤5 mg/kg to balance efficacy and toxicity. Validate target engagement by measuring acetylated histones/tubulin in tumor biopsies .

Q. How can researchers resolve contradictions in this compound’s reported effects on global histone acetylation?

  • Answer : While it does not increase global histone H4 acetylation, it may modulate site-specific acetylation (e.g., H3K9). Employ chromatin fractionation followed by mass spectrometry or ChIP-seq to identify locus-specific changes .

Q. What advanced techniques are recommended to study this compound’s role in viral infection models?

  • Answer : In virology, pair with IFN pathway inhibitors (e.g., JAK inhibitors) to dissect HDAC8’s role in viral replication. Use single-cell RNA-seq to profile host transcriptome changes and CRISPR screens to identify synthetic lethal partners .

Properties

IUPAC Name

N-hydroxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPWOEHDOVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219789
Record name 1-Naphthalenecarboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-61-3
Record name N-Hydroxy-1-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6953-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenecarboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthohydroxamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthohydroxamic acid
Reactant of Route 2
Reactant of Route 2
1-Naphthohydroxamic acid
Reactant of Route 3
Reactant of Route 3
1-Naphthohydroxamic acid
Reactant of Route 4
Reactant of Route 4
1-Naphthohydroxamic acid
Reactant of Route 5
Reactant of Route 5
1-Naphthohydroxamic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Naphthohydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.